molecular formula C24H19N3O3 B2812913 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921530-13-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2812913
M. Wt: 397.434
InChI Key: OEAFCOAVBQPGKH-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide” is a compound that has been studied for its anti-proliferative properties . It is a hybridized molecule that comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .


Synthesis Analysis

The synthesis of similar compounds involves the use of aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole function is obtained .


Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Benzimidazole derivatives are synthesized through various chemical reactions, highlighting their versatile synthetic routes and structural elucidation using techniques like IR, 1H-NMR, and LC-MS (Bhaskar et al., 2019). These methods are crucial for developing new compounds with potential therapeutic applications.

Antimicrobial and Antioxidant Activities

  • New series of benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, compounds have shown high activity against various pathogens, including Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, and possess significant antioxidant properties (Bassyouni et al., 2012).

Biological Activity Screening

  • Benzimidazole compounds have undergone screening for various biological activities, including anti-inflammatory, anticonvulsant, and anthelmintic effects. These studies indicate the potential of benzimidazole derivatives for developing new therapeutic agents (Patel et al., 2009).

Anticancer Evaluation

  • Derivatives of benzimidazole have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent efficacy. This suggests their potential role in cancer therapy development (Ravinaik et al., 2021).

Antimycobacterial Activity

  • Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives related to benzimidazole frameworks have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds have been studied . These compounds have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal species .

Future Directions

The research on similar compounds has rejuvenated the potentials and importance of small molecular weight ligands for experimental oncology . The compound DSTYR4 displayed the most potent anti-proliferative activity with IC50 values of 2.98 μM against HCT116 cell line and 5.15 μM against H460 cell line .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-2-29-20-13-7-8-15-14-21(30-22(15)20)24(28)27-17-10-4-3-9-16(17)23-25-18-11-5-6-12-19(18)26-23/h3-14H,2H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFCOAVBQPGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide

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